molecular formula C23H23ClN2O5 B610057 1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol CAS No. 1852452-14-2

1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol

Cat. No. B610057
CAS RN: 1852452-14-2
M. Wt: 442.89
InChI Key: IMVYDTHPRTUISR-XRXFAXGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-739 is an AMPK agonist. It has been shown to activate AMPK in hepatocytes and skeletal muscle.

Scientific Research Applications

Antimicrobial Activity

1,4:3,6-Dianhydro derivatives have been explored for their antimicrobial properties. Salahuddin et al. (2017) found that certain benzimidazole derivatives, a class closely related to the 1,4:3,6-Dianhydro compounds, exhibit significant activity against bacterial and fungal pathogens, such as Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017). Additionally, a study by Sethi et al. (2016) noted that N-benzimidazol-1-yl-methyl-benzamide derivatives, which share structural similarities with the compound , showed effective antimicrobial properties (Sethi et al., 2016).

Material Science and Polymer Applications

In material science, 1,4:3,6-Dianhydro derivatives are used in the synthesis of polyimide films. Mi et al. (2018) reported the development of transparent and soluble polyimide films using a dianhydride containing the 1,4:3,6-Dianhydro-D-mannitol unit, which resulted in films with high optical transparency and good thermal stability (Mi et al., 2018). Moreover, Yang et al. (2015) synthesized biobased polyimides from isomannide-derived diamine and dianhydride monomers, incorporating 1,4:3,6-dianhydro derivatives, which showed promise for applications in microelectronics and optoelectronics due to their optical transparency and thermal stability (Yang et al., 2015).

Catalysis and Synthesis

The 1,4:3,6-Dianhydro derivatives are also utilized in catalytic processes. Jiang et al. (2004) described the use of a cyclic hydrogen phosphate derivative of 1,4:3,6-dianhydro-D-mannitol in palladium-catalyzed hydroxycarbonylation, demonstrating its potential as a chiral ligand in synthesis (Jiang et al., 2004).

properties

CAS RN

1852452-14-2

Product Name

1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.89

IUPAC Name

(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1

InChI Key

IMVYDTHPRTUISR-XRXFAXGQSA-N

SMILES

C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF-739;  PF 739;  PF739; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol
Reactant of Route 2
Reactant of Route 2
1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol
Reactant of Route 3
Reactant of Route 3
1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol
Reactant of Route 4
Reactant of Route 4
1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol
Reactant of Route 5
Reactant of Route 5
1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol
Reactant of Route 6
1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.